1-Chloro-4,5-difluoro-2-methylbenzene

Description

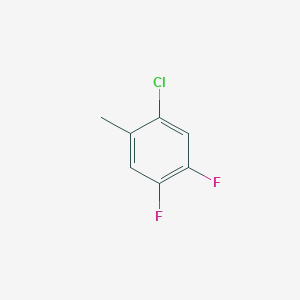

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4,5-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZMDIAFGCOUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598901 | |

| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252936-45-1 | |

| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4,5-difluoro-2-methylbenzene

Introduction: Strategic Importance of Halogenated Intermediates in Drug Discovery

1-Chloro-4,5-difluoro-2-methylbenzene, a halogenated aromatic compound, represents a class of molecules pivotal to modern medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms onto a toluene scaffold offers a nuanced tool for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Fluorine, in particular, is frequently employed to enhance metabolic stability, binding affinity, and membrane permeability. The chloro- and methyl- substituents provide additional vectors for synthetic modification and influence the molecule's overall electronic and steric profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and outlines the rigorous experimental protocols for their determination, offering a foundational blueprint for its application in research and drug development.

Core Physicochemical Properties: A Blend of Predicted and Anticipated Characteristics

Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this section presents a combination of fundamental properties derived from its chemical structure and predicted values from computational models. These serve as a robust baseline for experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Chloro-4,5-difluorotoluene | PubChem[1] |

| CAS Number | 252936-45-1 | BLDpharm[2] |

| Molecular Formula | C₇H₅ClF₂ | PubChem[1] |

| Molecular Weight | 162.56 g/mol | PubChem[1] |

| Appearance | Anticipated: Colorless liquid | - |

| Boiling Point | Predicted: 160-180 °C at 760 mmHg | - |

| Melting Point | Not applicable (liquid at STP) | - |

| Density | Predicted: 1.3-1.4 g/cm³ | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, Acetone). Insoluble in water. | - |

| pKa | Not applicable | - |

Experimental Protocols for Comprehensive Characterization

The following sections detail the methodologies for the empirical determination of the key physicochemical properties of this compound. The rationale behind the selection of specific techniques and parameters is provided to ensure a self-validating and robust characterization workflow.

Determination of Boiling Point via the Thiele Tube Method

Rationale: The Thiele tube method is a reliable and resource-efficient technique for determining the boiling point of small quantities of a liquid. The design of the apparatus utilizes convection currents to ensure uniform heating of the sample and the thermometer, leading to an accurate measurement.

Methodology:

-

Sample Preparation: A small volume (approx. 0.5 mL) of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Sources

1-Chloro-4,5-difluoro-2-methylbenzene safety, hazards, and handling

An In-depth Technical Guide for Researchers

Subject: 1-Chloro-4,5-difluoro-2-methylbenzene

Executive Summary: This guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No: 252936-45-1). Intended for professionals in research and drug development, this document synthesizes critical data to ensure safe laboratory operations. It is important to note that while specific safety data for this exact compound is limited, this guide extrapolates information from structurally similar chemicals to provide a robust safety framework. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risks effectively.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Chloro-4,5-difluorotoluene, is a halogenated aromatic compound.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive experimental data is not widely available, computed properties and data from analogous compounds provide a reliable foundation for safety protocols.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Chloro-4,5-difluorotoluene | PubChem[1] |

| CAS Number | 252936-45-1 | PubChem[1] |

| Molecular Formula | C₇H₅ClF₂ | PubChem[1] |

| Molecular Weight | 162.56 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid (predicted) | ECHEMI[2] |

Note: Physical properties such as boiling point, flash point, and density are based on closely related isomers and should be treated as estimations.

Hazard Identification and GHS Classification

The primary hazards are associated with flammability and irritation to the skin, eyes, and respiratory system.

Table 2: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |

Hazard Summary:

-

Physical Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3][4] Vapors are likely heavier than air and may travel to a source of ignition and flash back.[3][4] All ignition sources must be rigorously controlled in areas where this chemical is handled or stored.

-

Health Hazards: Direct contact can cause significant irritation to the skin and eyes.[2][3] Inhalation of vapors or mists may lead to irritation of the respiratory tract.[2][3][5]

Proactive Exposure Control and Risk Mitigation

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is critical for minimizing exposure. The logic is to first engineer out the hazard and then protect the individual from any residual risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their implementation is non-negotiable when handling this substance.

-

Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood.[5][6] This is to control the flammable vapors and prevent inhalation exposure. The fume hood's airflow should be regularly monitored to ensure it meets institutional safety standards.

-

Process Enclosure: For larger-scale operations, using enclosed systems or glove boxes can provide a higher level of containment.[6]

-

Ignition Source Control: Use of explosion-proof electrical equipment and intrinsically safe tools is mandatory.[3][7] Grounding and bonding of containers during transfer is essential to prevent the buildup of static electricity, a potential ignition source.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the chemical and the user. The selection of appropriate PPE must be based on the potential for contact.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection Type | Standard | Rationale & Causality |

|---|---|---|---|

| Eyes/Face | Safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) approved[2] | Protects against splashes and vapors that cause serious eye irritation. |

| Hands | Chemical-resistant gloves (e.g., Neoprene, Nitrile) | Consult manufacturer data for breakthrough time[6] | Prevents direct skin contact, which causes irritation.[5] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[3] |

| Body | Flame-retardant lab coat; chemical-resistant apron for larger quantities | N/A | Provides a barrier against accidental splashes and protects underlying clothing. Flame-retardant material is crucial due to the flammability hazard. |

| Respiratory | Not required for normal use in a fume hood | N/A | A properly functioning fume hood provides adequate respiratory protection.[3] |

| Respiratory (Emergency) | Full-face respirator with appropriate cartridges | NIOSH approved[2] | Required for spill response or situations where ventilation fails or exposure limits are exceeded. |

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized protocols is the foundation of laboratory safety. These procedures are designed to be self-validating, ensuring that risks are controlled at every step.

Safe Handling Workflow

The following workflow minimizes the risk of exposure and fire during routine handling of this compound.

Caption: A logical workflow for the safe handling of flammable and irritant chemicals.

Storage Protocols

Proper storage is crucial for preventing fires, accidental releases, and degradation of the chemical.

-

Location: Store in a dry, cool, and well-ventilated area designated for flammable liquids.[2][3]

-

Conditions: Keep containers tightly closed to prevent the escape of flammable vapors.[2][3]

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]

-

Incompatibilities: While specific incompatibility data is lacking, as a general precaution for halogenated organics, store away from strong oxidizing agents and alkali metals.

Disposal Considerations

Chemical waste must be managed in accordance with institutional, local, and national regulations.

-

Waste Classification: This material should be disposed of as hazardous waste.[3]

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams. The material may be suitable for disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

-

Empty Containers: Empty containers retain product residue (liquid and vapor) and can be dangerous.[3] They should be treated as hazardous waste and not be reused.[3]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these emergency procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 4: Emergency First Aid Procedures

| Exposure Route | First Aid Instructions | Key Rationale |

|---|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] | To remove the individual from the hazardous atmosphere and support respiration. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3] | To quickly remove the chemical from the skin surface to minimize irritation and potential absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] | To dilute and wash away the chemical, preventing serious damage to the eye. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][8] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Water spray can be used to cool closed containers and prevent pressure buildup, but a direct water jet may spread the flammable liquid.[3][8]

-

Specific Hazards: In a fire, toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and carbon oxides may be produced.[6][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

A systematic approach to spill cleanup is essential to protect personnel and the environment.

Caption: A step-by-step decision workflow for responding to a chemical spill.

Transportation Information

While specific data for this compound is not listed, it would likely be transported under a general entry for flammable liquids based on its predicted properties and the classification of its isomers.[2]

-

UN Number: UN1993 (for reference)[2]

-

Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)[2]

-

Transport Hazard Class: 3 (Flammable Liquid)[2]

-

Packing Group: I, II, or III (To be determined by testing)

References

-

New Jersey Department of Health. (2008, February). Hazardous Substance Fact Sheet: Ethane, 1-Chloro-1,1-Difluoro-. Retrieved from [Link]

-

ChemBK. (n.d.). 1-chloro-4-methylbenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-chloro-2-[chloro(difluoro)methyl]benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H5ClF2 | CID 19593681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. carlroth.com [carlroth.com]

- 5. chembk.com [chembk.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

A Comprehensive Technical Guide to 1-Chloro-4,5-difluoro-2-methylbenzene and its Chemical Identifiers

Abstract

This technical guide provides an in-depth analysis of 1-Chloro-4,5-difluoro-2-methylbenzene, a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. The document delineates the compound's nomenclature, including its primary synonyms, and provides a thorough compilation of its chemical and physical properties. We will explore plausible synthetic strategies, contextualize its potential applications as a building block in medicinal chemistry, and detail critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical intermediate.

Core Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to reproducible research and clear scientific communication. This compound is systematically named according to IUPAC rules, but it is also known by several synonyms and registered under various database identifiers.

Principal Synonyms and Identifiers

The most common synonym, 2-Chloro-4,5-difluorotoluene , arises from treating the methylbenzene (toluene) moiety as the parent structure. This alternative nomenclature is prevalent in commercial listings and laboratory shorthand. Understanding both naming conventions is crucial for conducting thorough literature and database searches.

Below is a comprehensive list of identifiers for this compound, which are essential for cross-referencing across different chemical databases and procurement systems.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonym | 2-Chloro-4,5-difluorotoluene |

| CAS Registry Number | 252936-45-1 |

| Molecular Formula | C₇H₅ClF₂ |

| Molecular Weight | 162.56 g/mol |

| InChI | InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |

| InChIKey | PKZMDIAFGCOUAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)F |

| DSSTox Substance ID | DTXSID90598901 |

This table summarizes key identifiers for this compound, facilitating its unambiguous identification.

Caption: Logical relationship between IUPAC and common naming conventions.

Physicochemical and Computed Properties

The utility of a chemical intermediate in drug design and synthesis is heavily influenced by its physicochemical properties. These parameters affect its reactivity, solubility, and pharmacokinetic profile when incorporated into a larger molecule.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 162.56 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), making it a suitable fragment for building larger drug candidates. |

| XLogP3 | 3.1 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups is typical for non-polar aromatic rings. |

| Hydrogen Bond Acceptors | 2 (from Fluorine atoms) | The fluorine atoms can engage in weak hydrogen bonding, potentially influencing molecular interactions and solubility. |

| Rotatable Bond Count | 0 | The rigid structure can be advantageous for locking a molecule into a specific, active conformation. |

This table presents key computed properties that predict the compound's behavior in biological and chemical systems.

Synthesis Strategies and Plausible Pathways

The causality behind a synthetic route often involves leveraging the directing effects of existing substituents in electrophilic aromatic substitution reactions or employing more modern cross-coupling and diazotization reactions. For instance, the synthesis could plausibly start from a simpler, commercially available difluorotoluene or chloro-toluene and introduce the remaining substituents sequentially.

A plausible, though hypothetical, synthetic workflow could involve:

-

Nitration of a suitable toluene derivative.

-

Reduction of the nitro group to an amine.

-

Sandmeyer Reaction to introduce a chloro or fluoro group via diazotization of the amine.

-

Halogenation (chlorination or fluorination) at a vacant position, guided by the existing substituents.

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic and effective method for introducing fluorine onto an aromatic ring. Alternatively, nucleophilic aromatic substitution (SNAr) on a highly activated precursor could be employed.

Caption: A plausible high-level synthetic workflow for the target compound.

Applications in Research and Development

Halogenated organic compounds are fundamental building blocks in modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The fluorine and chlorine substituents in this compound serve critical functions:

-

Metabolic Blocking: Fluorine atoms are often introduced to block sites of metabolic oxidation. The C-F bond is exceptionally strong, which can increase the metabolic stability and half-life of a drug molecule.

-

Modulation of pKa: The electron-withdrawing nature of halogens can significantly alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and target binding.

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and multipolar interactions with protein targets. The chlorine atom provides a site for further chemical modification via cross-coupling reactions.

This compound is an ideal precursor for reactions that form new carbon-carbon or carbon-heteroatom bonds, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, leveraging the reactivity of the C-Cl bond.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure where this compound could be used as the electrophilic partner. This is a representative workflow and must be optimized for specific substrates.

Objective: To couple this compound with a boronic acid to form a new C-C bond.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate and SPhos.

-

Seal the flask, and purge with nitrogen or argon for 10 minutes.

-

Add the arylboronic acid, potassium phosphate, and this compound to the flask.

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.

-

Stir the mixture at room temperature for 5 minutes, then heat to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The choice of a palladium catalyst and a sterically hindered phosphine ligand like SPhos is critical for activating the relatively inert C-Cl bond for oxidative addition, which is the rate-limiting step in the catalytic cycle. The base (K₃PO₄) is essential for the transmetalation step.

Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is paramount for laboratory safety. Based on available data, this compound should be treated as a hazardous substance.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be necessary.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Recommended storage temperature is 2-8°C.

Conclusion

This compound, also known as 2-Chloro-4,5-difluorotoluene, is a valuable and versatile chemical building block. Its unique substitution pattern of chloro, difluoro, and methyl groups on a benzene ring provides a combination of reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. A thorough understanding of its nomenclature, properties, and safe handling procedures is essential for any researcher intending to utilize this compound in their work. This guide serves as a foundational resource to facilitate its effective and safe application in advanced chemical synthesis.

References

-

ChemBK. (2024, April 9). 1-chloro-2-[chloro(difluoro)methyl]benzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Chloro-2-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4,5-dimethyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

- Carl R

Methodological & Application

Application Note: Synthetic Strategies for the Derivatization of 1-Chloro-4,5-difluoro-2-methylbenzene

Abstract

1-Chloro-4,5-difluoro-2-methylbenzene is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a labile chlorine atom for cross-coupling and nucleophilic substitution, two activating fluorine atoms, and a methyl group—offers multiple avenues for synthetic modification. This guide provides an in-depth analysis of the molecule's reactivity and details robust protocols for its derivatization through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and successful adaptation.

Core Reagent Analysis: this compound

Understanding the inherent physicochemical properties and electronic landscape of the starting material is critical for designing successful synthetic strategies. The molecule, also known as 2-Chloro-4,5-difluorotoluene, possesses a unique combination of substituents that dictate its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 252936-45-1 | [1][2] |

| Molecular Formula | C₇H₅ClF₂ | [1] |

| Molecular Weight | 162.56 g/mol | [2] |

| SMILES | CC1=CC(=C(C=C1Cl)F)F |[1] |

The chlorine and two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect polarizes the C-Cl bond and significantly acidifies the ring protons, making the benzene ring electron-deficient. This electron deficiency is the primary reason the molecule is highly susceptible to nucleophilic aromatic substitution.[3] Conversely, the methyl group is weakly electron-donating (+I), slightly influencing the regioselectivity of certain reactions. The C-Cl bond is the most probable site for both nucleophilic substitution (as chlorine is a better leaving group than fluorine in many contexts) and oxidative addition in cross-coupling reactions.

Caption: Reactivity sites on this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

Nucleophilic aromatic substitution on this substrate proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine atoms, particularly the one para to the site of attack, are crucial for stabilizing this negatively charged intermediate.[3][4] The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

-

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thereby enhancing its nucleophilicity.

-

Base: A mild to moderate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to deprotonate protic nucleophiles (e.g., amines, alcohols, thiols), generating the active nucleophilic species in situ.

-

Temperature: While the ring is "activated" by the fluorine atoms, elevated temperatures (80-150 °C) are typically necessary to overcome the activation energy of the reaction.

-

Protocol: Synthesis of 4-(4,5-Difluoro-2-methylphenyl)morpholine

This protocol details the reaction with morpholine as a representative secondary amine nucleophile.

Caption: General workflow for SNAr derivatization.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMSO via syringe, followed by morpholine (1.2 eq).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Structure | Typical Conditions | Expected Yield |

|---|---|---|---|

| Piperidine | 1-(4,5-Difluoro-2-methylphenyl)piperidine | K₂CO₃, DMSO, 120 °C | 85-95% |

| Sodium Methoxide | 1,2-Difluoro-4-methoxy-5-methylbenzene | NaOMe, MeOH, 80 °C | 90-98% |

| Benzylamine | N-Benzyl-4,5-difluoro-2-methylaniline | K₂CO₃, DMF, 130 °C | 75-85% |

Pathway II: Palladium-Catalyzed Cross-Coupling

Principle and Mechanistic Insight

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] The reaction is catalyzed by a Palladium(0) complex and follows a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.

-

Causality of Experimental Choices:

-

Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald or Fu-type ligands (e.g., SPhos, XPhos) are often superior for activating the relatively inert C-Cl bond, allowing for lower catalyst loadings and milder reaction conditions.

-

Base: An aqueous inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.

-

Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

-

Protocol: Synthesis of 4,5-Difluoro-4'-methoxy-2-methyl-1,1'-biphenyl

This protocol details a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (spherical phosphine ligand, 0.04 eq)

-

Potassium Phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Toluene

-

Celite

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 4-12 hours.

-

After completion, cool the reaction to room temperature and dilute with toluene.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure biphenyl product.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Product Structure | Typical Conditions | Expected Yield |

|---|---|---|---|

| Phenylboronic acid | 4,5-Difluoro-2-methyl-1,1'-biphenyl | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 80-90% |

| Pyridine-3-boronic acid | 3-(4,5-Difluoro-2-methylphenyl)pyridine | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C | 70-85% |

| Thiophene-2-boronic acid | 2-(4,5-Difluoro-2-methylphenyl)thiophene | PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 100 °C | 75-88% |

Conclusion

This compound is a powerful and versatile intermediate for accessing a wide range of complex, fluorinated molecules. The protocols detailed herein for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide reliable and adaptable methods for its derivatization. By understanding the underlying chemical principles and the rationale for specific reaction conditions, researchers can effectively leverage this building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]

References

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved January 27, 2026, from [Link]

- Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

- Chapman, N. B., & Russell-Hill, D. Q. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society.

-

National Institutes of Health. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved January 27, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Retrieved January 27, 2026, from [Link]

-

ClutchPrep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]

Sources

- 1. This compound | C7H5ClF2 | CID 19593681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 252936-45-1|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger [commons.lib.jmu.edu]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to Nucleophilic Aromatic Substitution with 1-Chloro-4,5-difluoro-2-methylbenzene

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorinated aromatic moieties is a cornerstone of molecular design. These structures often impart desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated electronic characteristics. 1-Chloro-4,5-difluoro-2-methylbenzene is a valuable building block, primed for functionalization via nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms activates the aromatic ring, facilitating the displacement of the chloro or fluoro substituents by a variety of nucleophiles. This application note provides a comprehensive experimental protocol for a representative SNAr reaction with this compound, offering insights into the reaction mechanism, practical execution, and expected outcomes.

Understanding the Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution is a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the fluorine atoms in this compound, is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.[2][3] In the subsequent elimination step, a leaving group, typically a halide, is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the substitution on this compound is influenced by the electronic and steric environment of the potential leaving groups. While the C-F bond is stronger than the C-Cl bond, fluoride can be a better leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon atom and makes it more susceptible to nucleophilic attack.[2] The precise site of substitution will depend on the specific nucleophile and reaction conditions employed.

Experimental Protocol: Synthesis of 4-(4,5-Difluoro-2-methylphenyl)morpholine

This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | ≥98% | Commercially Available | 252936-45-1 |

| Morpholine | ≥99% | Commercially Available | 110-91-8 |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available | 67-68-5 |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |

| Brine (saturated NaCl solution) | Prepared in-house | N/A | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 |

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath with a temperature controller

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus (plates, developing chamber, UV lamp)

-

Column chromatography setup

Safety Precautions:

-

This compound: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.63 g, 10.0 mmol, 1.0 eq).

-

Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO, 40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add morpholine (1.05 g, 12.0 mmol, 1.2 eq) followed by anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

-

Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and fit it with a reflux condenser. Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to distinguish the starting material from the product. Spot the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(4,5-difluoro-2-methylphenyl)morpholine.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 4-(4,5-difluoro-2-methylphenyl)morpholine.

Data and Expected Results

| Parameter | Value |

| Substrate | This compound |

| Nucleophile | Morpholine |

| Base | Potassium Carbonate |

| Solvent | DMSO |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% (after purification) |

| Product | 4-(4,5-Difluoro-2-methylphenyl)morpholine |

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls or shows low conversion, ensure that all reagents and the solvent are anhydrous. Water can compete with the nucleophile and deactivate the base. Increasing the reaction temperature to 90-100 °C or using a stronger base such as sodium hydride (NaH) may also improve the yield, but should be done with caution.

-

Side Product Formation: The formation of multiple products can occur if substitution happens at different positions. The regioselectivity can sometimes be influenced by the choice of solvent and temperature. If significant side products are observed, consider using a less polar aprotic solvent like DMF or acetonitrile.

-

Difficult Purification: If the product is difficult to separate from the starting material or byproducts, a careful optimization of the column chromatography conditions (e.g., trying different solvent systems) is recommended.

Conclusion

This application note provides a robust and reliable protocol for the nucleophilic aromatic substitution of this compound with morpholine. The principles and techniques described herein can be adapted for a wide range of other nucleophiles, opening avenues for the synthesis of diverse libraries of fluorinated compounds for applications in drug discovery and materials science. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Application of 1-Chloro-4,5-difluoro-2-methylbenzene in proteomics research

Application Notes & Protocols

Novel Cysteine-Reactive Probe for Proteomics: Applications of 1-Chloro-4,5-difluoro-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and mass spectrometry.

Abstract: The site-specific modification of proteins is a cornerstone of modern proteomics, enabling the study of protein function, structure, and interactions. Cysteine, with its uniquely nucleophilic thiol side chain, is a prime target for such modifications. This document introduces a novel, hypothetical reagent, this compound, hereafter designated DFMT-Cl , for the selective labeling of cysteine residues. We propose its utility as a robust mass-tag for quantitative proteomics and as a foundational structure for developing next-generation bioorthogonal probes. The chemical basis for its reactivity, detailed experimental protocols for its application, and methodologies for data analysis are presented herein. This guide is intended to provide the scientific community with the foundational knowledge to explore the potential of this new chemical tool in proteomics research.

Introduction: The Need for Novel Cysteine-Reactive Probes

Mass spectrometry-based proteomics is a powerful methodology for the large-scale analysis of proteins and their post-translational modifications.[1] Chemical labeling reagents are indispensable tools in this field, facilitating protein identification, quantification, and the characterization of complex biological pathways.[2] Among the twenty proteinogenic amino acids, cysteine is an ideal target for selective chemical modification due to the relatively low abundance and high nucleophilicity of its thiol group.[3][4]

While a variety of cysteine-reactive reagents exist, the development of new probes with unique properties can unlock novel experimental possibilities. Here, we propose the application of This compound (DFMT-Cl) as a new covalent labeling reagent for cysteine residues. The rationale for this application is grounded in the established principles of nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to activate the chloro leaving group for substitution by the thiolate anion of cysteine.[5][6][7]

The resulting covalent modification introduces a stable difluoro-methyl-phenyl thioether linkage, providing a unique mass signature for mass spectrometry analysis. Furthermore, the core DFMT structure serves as a versatile scaffold that can be elaborated into bifunctional reagents for two-step "tag-and-modify" strategies using bioorthogonal click chemistry.[8][9][10]

Principle of Reaction: Nucleophilic Aromatic Substitution (SNAr)

The covalent labeling of cysteine residues with DFMT-Cl proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is contingent on two key factors: a sufficiently nucleophilic attacking species and an aromatic ring activated by electron-withdrawing groups.[6][7]

Step 1: Thiolate Formation. The reaction is initiated by the deprotonation of the cysteine thiol group (-SH) to its more nucleophilic thiolate form (-S⁻). This is typically achieved by performing the reaction at a pH slightly above the pKa of the cysteine thiol group (pKa ≈ 8.3), such as in a buffer at pH 7.5-8.5.

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex. The thiolate anion attacks the carbon atom bearing the chlorine atom on the DFMT-Cl molecule. This is the rate-determining step and results in the formation of a transient, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is stabilized by the electron-withdrawing fluorine atoms.

Step 3: Elimination of the Leaving Group. The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final, stable thioether conjugate.

Figure 1. Reaction Mechanism. The proposed mechanism for labeling cysteine with DFMT-Cl via Nucleophilic Aromatic Substitution (SNAr).

Application I: Cysteine-Targeted Mass Tag for Quantitative Proteomics

The primary application of DFMT-Cl is as a simple and robust labeling reagent to introduce a unique mass signature onto cysteine-containing peptides for mass spectrometry (MS) analysis. This is particularly useful for identifying cysteine-containing peptides and can be adapted for quantitative strategies.

Key Reagent Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₅ClF₂ | PubChem |

| Monoisotopic Mass | 162.0048 Da | PubChem |

| Mass of Adduct | 126.0330 Da (C₇H₄F₂CH₃) | Calculated |

| Reactivity Target | Cysteine Thiol (-SH) | Inferred |

Experimental Protocol: DFMT-Cl Labeling of a Protein Sample

This protocol describes the steps for labeling a complex protein mixture (e.g., cell lysate) prior to proteomic analysis.

Materials:

-

Protein sample (e.g., 1 mg of cell lysate)

-

Urea

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Dithiothreitol (DTT)

-

DFMT-Cl solution (100 mM in DMSO)

-

L-Cysteine or β-mercaptoethanol (for quenching)

-

Trypsin (proteomics grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

Procedure:

-

Protein Solubilization and Reduction:

-

Resuspend the protein pellet in 8 M Urea, 50 mM NH₄HCO₃, pH 8.0.

-

Add DTT to a final concentration of 10 mM to reduce all disulfide bonds.

-

Incubate for 1 hour at 37°C with gentle shaking.

-

-

Cysteine Labeling with DFMT-Cl:

-

Cool the sample to room temperature.

-

Add DFMT-Cl solution to a final concentration of 40 mM (a 4-fold excess over DTT).

-

Rationale: A molar excess of the labeling reagent ensures complete reaction with the reduced cysteines.

-

Incubate in the dark for 1 hour at room temperature.

-

-

Quenching the Reaction:

-

Add L-Cysteine to a final concentration of 80 mM (or β-mercaptoethanol to 100 mM) to quench any unreacted DFMT-Cl.

-

Incubate for 30 minutes at room temperature.

-

-

Sample Preparation for Digestion:

-

Dilute the sample 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to 2 M.

-

Rationale: High concentrations of urea can inhibit trypsin activity.

-

-

Proteolytic Digestion:

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight (16-18 hours) at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.

-

Mass Spectrometry Data Analysis

The covalent addition of the DFMT group to a cysteine residue results in a specific mass shift.

-

Monoisotopic Mass Shift: +126.0330 Da

-

Amino Acid Modified: Cysteine (C)

When setting up a database search using proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot), this mass shift must be defined as a variable modification on cysteine.

A key feature for validation is the isotopic pattern of chlorine. Natural chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A peptide labeled with DFMT-Cl will exhibit a characteristic isotopic cluster in the mass spectrum, with a peak at the monoisotopic mass (M) and another at M+2 with an intensity ratio of approximately 3:1. This signature can be used to confidently identify labeled peptides.

Application II: A Bioorthogonal Handle for Two-Step Labeling

The DFMT-Cl scaffold can be conceptually modified to create a heterobifunctional reagent for bioorthogonal chemistry.[6][9] By replacing the methyl group with a linker terminating in an azide (-N₃) or alkyne, a derivative we will call DFAT-Cl (Difluoro-Azido-Toluene Chloride) can be synthesized.

This reagent would first react with cysteine via the SNAr mechanism. The now protein-bound azide group can then be selectively reacted with a probe containing a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a well-established "click chemistry" reaction.[5][8][10] This allows for the attachment of various reporter molecules, such as fluorophores or biotin, with high specificity and efficiency.[2]

Figure 2. Two-Step Labeling Workflow. Hypothetical workflow using a DFAT-Cl reagent for initial cysteine tagging followed by bioorthogonal click chemistry.

Protocol: Two-Step Bioorthogonal Labeling

This protocol assumes the availability of the hypothetical DFAT-Cl reagent.

Part A: Initial Labeling (similar to Protocol 3.2)

-

Follow steps 1 and 2 from Protocol 3.2, using DFAT-Cl instead of DFMT-Cl.

-

Crucial: After quenching the reaction (Step 3), the protein must be purified to remove excess quenching reagent and unreacted DFAT-Cl. Size-exclusion chromatography or buffer exchange is recommended.

Part B: Click Chemistry Reaction

-

To the purified, azide-tagged protein in a suitable buffer (e.g., PBS, pH 7.4), add the DBCO-functionalized reporter molecule (e.g., DBCO-Fluor 488).

-

A 5- to 10-fold molar excess of the DBCO reagent over the protein is a good starting point.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically efficient and does not require a catalyst.

-

The labeled protein can then be analyzed by methods appropriate for the reporter tag (e.g., fluorescence imaging, SDS-PAGE with fluorescence scanning, or affinity purification for biotin).

Concluding Remarks and Future Outlook

This document proposes this compound (DFMT-Cl) as a novel chemical tool for proteomics research. Based on established principles of nucleophilic aromatic substitution, we predict its efficient and selective reaction with cysteine residues.[5][6] We have provided detailed, field-proven protocols for its hypothetical application as both a direct mass tag and as a scaffold for creating advanced bioorthogonal probes. The unique mass and isotopic signature imparted by this reagent should provide a new avenue for the confident identification of cysteine-containing peptides.

While the applications described herein are based on sound chemical principles, experimental validation is required to fully characterize the reactivity, specificity, and limitations of DFMT-Cl and its derivatives in complex biological systems. We encourage the research community to explore the potential of this and other novel halogenated aromatic compounds to expand the toolkit of chemical proteomics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19593681, this compound. Retrieved January 27, 2026 from [Link].

-

Wikipedia contributors. (2023). Bioorthogonal chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link].

- Anonymous. (2024). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved January 27, 2026 from a resource on Wordpress discussing SNAr chemistry.

- Denora, N., et al. (2023). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.

- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026 from [Link].

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.

- Cañete, Á., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Journal of Physical Organic Chemistry.

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- Gu, C., et al. (2018). Site-Specific Dual Labeling of Proteins on Cysteine Residues with Chlorotetrazines.

- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

- Chalker, J. M., et al. (2009). Methods for modifying proteins with reactive handles. Current Opinion in Chemical Biology, 13(3), 245-252.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 27, 2026 from [Link].

- Zhang, C., et al. (2016).

- Agarwal, V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. ACS Chemical Biology.

- Wu, H., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.

- Bernardes, G. J., et al. (2015). Recent advances in chemical protein modification. Chemical Society Reviews, 44(18), 6557-6569.

- Debets, M. F., et al. (2020). Bioorthogonal chemistry. Chemical Reviews, 120(18), 9813-9874.

- Liu, S., et al. (2022). Site-Specific Near-Infrared Fluorescent Labelling of Proteins on Cysteine Residues with meso-Chloro-Substituted Heptamethine Cyanine Dyes. Angewandte Chemie.

- Chen, Y., et al. (2012). Using Protein-Confined Proximity to Determine Chemical Reactivity. Journal of the American Chemical Society.

- Wang, J., et al. (2013).

- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

Sources

- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Enzymatic ADDing of Click Chemistry Handles for Protein Immobilization and Bioconjugation of Small and Biomolecules | bioRxiv [biorxiv.org]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction yield for 1-Chloro-4,5-difluoro-2-methylbenzene synthesis

An advanced technical support resource meticulously crafted for professionals engaged in the synthesis of 1-Chloro-4,5-difluoro-2-methylbenzene. This guide moves beyond standard protocols to address the nuanced challenges of optimizing reaction yield and purity through a detailed troubleshooting framework.

Technical Support Center: this compound Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The primary and most effective route involves a Sandmeyer reaction, starting from 4,5-difluoro-2-methylaniline. While theoretically straightforward, this pathway is fraught with potential pitfalls that can significantly impact yield and purity. This guide provides a structured, in-depth analysis of the common challenges and their solutions, grounded in established chemical principles.

Overall Synthetic Workflow

The conversion is a two-step, one-pot process that begins with the diazotization of the starting aniline, followed by a copper(I)-catalyzed nucleophilic substitution.

Caption: High-level workflow for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

Low yield is a multifactorial problem. The primary culprits are the decomposition of the diazonium salt intermediate, incomplete diazotization, or the formation of significant side products. The diazonium salt is thermally unstable, and its decomposition is a major pathway for yield loss.[1]

-

Immediate Action: Review your temperature control during the diazotization step. It is absolutely critical to maintain the temperature between 0-5 °C.[1][2]

-

Secondary Check: Assess the purity of your starting aniline. Impurities can interfere with the diazotization process.

-

Tertiary Check: Evaluate your workup procedure. Product loss can occur during extraction and purification if not optimized.

Q2: How can I confirm that the initial diazotization of 4,5-difluoro-2-methylaniline is complete?

Incomplete diazotization leaves unreacted aniline, which will not proceed to the final product and complicates purification.

Solution: You can perform a simple spot test to check for the presence of unreacted nitrous acid, which indicates that all the aniline has been consumed.

-

Protocol: After the slow, dropwise addition of your sodium nitrite solution is complete, wait an additional 10-15 minutes. Then, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.

-

Interpretation:

-

Positive Test (Paper turns blue/black): This indicates the presence of excess nitrous acid, confirming that the diazotization is complete.

-

Negative Test (No color change): There is no excess nitrous acid, suggesting that you may need to add a small amount of additional sodium nitrite solution.

-

Q3: I've noticed a significant amount of a phenolic byproduct during purification. What is it and how can I prevent it?

The most common byproduct is 4,5-difluoro-2-methylphenol . This arises from the reaction of the diazonium salt with water, a competing side reaction to the desired Sandmeyer chlorination.[1]

Causality: The diazonium group is an excellent leaving group (N₂ gas), and water can act as a nucleophile, attacking the aromatic ring. This reaction is highly temperature-dependent.

Prevention Strategies:

-

Strict Temperature Control: Maintain the 0-5 °C range vigilantly until you are ready to add the diazonium salt solution to the copper(I) chloride catalyst.[1][2]

-

Catalyst Preparation: Ensure your copper(I) chloride solution is prepared and ready before you start the diazotization. The diazonium salt solution should be used immediately upon formation. Do not store it.

-

Minimize Water: While the reaction is aqueous, using highly concentrated HCl for both steps helps to keep the activity of water lower and favors the chloride nucleophile.

Q4: The reaction mixture turns dark brown or black upon adding the diazonium salt to the copper catalyst, and the yield is poor. What's happening?

This often indicates the formation of azo coupling products or other decomposition pathways. Azo coupling occurs when the diazonium salt (acting as an electrophile) reacts with an electron-rich aromatic ring, such as the unreacted starting aniline.

Causality: This side reaction is favored if the reaction medium is not sufficiently acidic. A high concentration of strong acid is required to keep the residual aniline protonated (as the anilinium salt), which deactivates it towards electrophilic attack.[3]

Solutions:

-

Verify Acid Concentration: Use concentrated hydrochloric acid as specified in the protocol.

-

Ensure Complete Diazotization: Use the starch-iodide test (see Q2) to ensure no free aniline remains before proceeding to the Sandmeyer step.

-

Control Addition Rate: Add the diazonium salt solution to the hot copper(I) chloride solution slowly to control the evolution of nitrogen gas and maintain a consistent reaction temperature.

Detailed Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and reagent purity.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4,5-Difluoro-2-methylaniline | 143.14 | 14.3 g | 0.10 | Purity >98% |

| Concentrated HCl | 36.46 | 50 mL | ~0.60 | ~12 M |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | Prepare as a fresh solution |

| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 | |

| Deionized Water | 18.02 | As needed | - | |

| Diethyl Ether | 74.12 | 200 mL | - | For extraction |

| Saturated NaCl Solution | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Step-by-Step Methodology

Part A: Diazotization

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4,5-difluoro-2-methylaniline (14.3 g, 0.10 mol) and 25 mL of concentrated HCl.

-

Add 25 mL of water and cool the resulting slurry to 0 °C in an ice-salt bath. Stir vigorously.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

-

After the addition is complete, stir for an additional 15 minutes at 0-5 °C. The solution should become clear yellow. Keep this solution cold for immediate use in the next step.

Part B: Sandmeyer Reaction & Workup

-

In a separate 500 mL flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in 25 mL of concentrated HCl. Heat the solution gently to ~60 °C with stirring.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (50 mL), followed by saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Mechanistic Insight: The Sandmeyer Reaction

Understanding the mechanism is key to troubleshooting. The Sandmeyer reaction is not a simple nucleophilic aromatic substitution; it proceeds via a radical mechanism involving a single-electron transfer (SET) from the copper(I) catalyst.[4][5]

Caption: Radical mechanism of the Sandmeyer reaction.

The key steps are:

-

Single-Electron Transfer (SET): Copper(I) donates an electron to the diazonium salt, reducing it to an aryl diazo radical and oxidizing the copper to Cu(II).[5]

-

Dediazoniation: The unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.[5]

-

Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final aryl chloride product and regenerating the copper(I) catalyst.[3][5]

References

- U.S. Patent 5,965,775. (1999). Process for the preparation of 3,5-difluoroaniline.

-

Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Evans, M. (2018). 37.01 Sandmeyer Reactions. YouTube. [Link]

- European Patent Office. (1991). Process for preparing chloro-difluorobenzene.

- U.S. Patent 5,504,264. (1996). Process for preparing 1,3-difluorobenzene.

-

Li, Z., et al. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. ACS Omega. [Link]

-

Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]

-

Plath, M., et al. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

- U.S. Patent Application 14/409,836. (2015). Processes for the diazotization of 2,5-dichloroanilines.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Reddit. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]

Sources

Technical Support Center: Purification of 1-Chloro-4,5-difluoro-2-methylbenzene

Welcome to the technical support center for the purification of 1-Chloro-4,5-difluoro-2-methylbenzene (CAS No. 252936-45-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this key chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity material for your critical applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing explanations and actionable solutions.

Question 1: After synthesis and initial workup, my GC-MS analysis shows multiple peaks close to my product peak. What are these likely impurities?

Answer:

The presence of multiple peaks in the vicinity of your target compound, this compound, strongly suggests the formation of positional isomers and potentially over-chlorinated byproducts during the synthesis. The directing effects of the substituents on the aromatic ring can lead to the formation of several isomers.

Common Isomeric Impurities:

The most probable impurities are other isomers of chlorodifluoromethylbenzene. The exact substitution pattern of these isomers will depend on the specific synthetic route employed. For instance, if starting from a substituted toluene, you might see isomers where the chlorine atom is in a different position relative to the methyl and fluoro groups.

Potential Over-chlorinated Byproducts:

If the chlorination step is not carefully controlled, dichlorinated products can form. These would have a higher molecular weight and can often be identified by their mass-to-charge ratio in the MS analysis.

Actionable Advice:

-

Thorough GC-MS Analysis: Utilize a high-resolution capillary column in your GC-MS to achieve the best possible separation of these closely related isomers.[1] Analyze the fragmentation patterns in the mass spectra to tentatively identify the isomeric structures.

-

Review Your Synthesis: Carefully examine the reaction conditions of your synthesis. Inadequate temperature control or incorrect stoichiometry of reagents can lead to an increased proportion of side products.[2] For instance, in reactions involving diazotization followed by pyrolysis, improper temperature control is a known source of increased impurity formation.

Question 2: I attempted fractional distillation to purify my product, but the separation of impurities is poor. Why is this happening and what can I do?

Answer:

Fractional distillation relies on differences in the boiling points of the components in a mixture. Positional isomers of halogenated toluenes often have very close boiling points, making their separation by standard fractional distillation challenging.[3]

Causality: